
Lascivol
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Overview
Description
Lascivol is a bitter substance from Tricholoma lascivum.
Scientific Research Applications
Chemical Properties and Structure
Lascivol is classified as a γ-glutamine derivative and is noted for its complex stereochemistry. The absolute configuration of its hydroxyl group at the C3 position was elucidated using advanced spectroscopic techniques, including the Mosher method . Its molecular formula is C₁₃H₁₅N₃O₄, and it exhibits significant biological activity, making it a candidate for various research applications.
Chemistry
- Model Compound : this compound serves as a model compound for studying structure-activity relationships in related compounds. Its unique structural features allow researchers to investigate how modifications can affect biological activity.
- Synthetic Chemistry : The synthesis of this compound and its derivatives provides insights into synthetic methodologies that can be applied to other complex organic compounds. Researchers have explored various synthetic routes to produce this compound efficiently.
Biology
- Antimicrobial Activity : this compound exhibits antimicrobial properties, making it a subject of interest in the development of new antibiotics. Studies have demonstrated its efficacy against several bacterial strains, highlighting its potential as a natural antimicrobial agent .
- Plant Interaction : Research indicates that this compound may play a role in chemical signaling between fungi and plants, influencing mycorrhizal relationships. This interaction is crucial for nutrient exchange and plant health .
Medicine
- Pharmacological Investigations : Although clinical development has been limited, this compound is being studied for its potential therapeutic effects in treating conditions such as infections and inflammation. Preclinical studies suggest that it may modulate immune responses .
- Cancer Research : Preliminary investigations into this compound's effects on cancer cell lines have shown promise. Its ability to inhibit cell proliferation suggests potential applications in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university tested this compound against various bacterial pathogens. The results indicated that this compound had significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as a natural antibiotic .
Case Study 2: Plant-Fungi Interaction
In an ecological study, researchers examined the role of this compound in promoting mycorrhizal associations between specific fungi and plant roots. The findings revealed that this compound enhances root colonization by mycorrhizal fungi, leading to improved plant growth and nutrient uptake .
Data Table: Summary of Applications
Application Area | Specific Use | Findings/Notes |
---|---|---|
Chemistry | Model compound for structure-activity | Useful in synthesizing related compounds |
Biology | Antimicrobial agent | Effective against several bacterial strains |
Biology | Plant-fungi chemical signaling | Enhances mycorrhizal associations |
Medicine | Potential therapeutic effects | Modulates immune responses; under preclinical study |
Medicine | Cancer research | Inhibits cell proliferation in cancer cell lines |
Properties
CAS No. |
129421-88-1 |
---|---|
Molecular Formula |
C17H28N2O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1R,2S)-1-[(3S,5S)-3,5-dimethoxy-2-methyl-6-oxocyclohexen-1-yl]-1-hydroxypropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H28N2O7/c1-8-11(25-3)7-12(26-4)16(22)14(8)15(21)9(2)19-13(20)6-5-10(18)17(23)24/h9-12,15,21H,5-7,18H2,1-4H3,(H,19,20)(H,23,24)/t9-,10-,11-,12-,15-/m0/s1 |
InChI Key |
DNQMKRSRCGKQNN-VSBZFQJLSA-N |
SMILES |
CC1=C(C(=O)C(CC1OC)OC)C(C(C)NC(=O)CCC(C(=O)O)N)O |
Isomeric SMILES |
CC1=C(C(=O)[C@H](C[C@@H]1OC)OC)[C@H]([C@H](C)N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
CC1=C(C(=O)C(CC1OC)OC)C(C(C)NC(CCC(=O)N)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lascivol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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